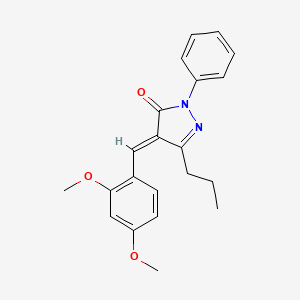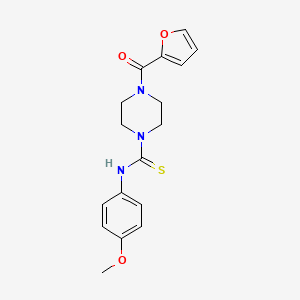![molecular formula C22H18O3 B11602884 4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11602884.png)
4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンは、ユニークな縮合環構造を特徴とする複雑な有機化合物です。
準備方法
4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンの合成は、通常、複数段階の有機反応を伴います。合成経路は、多くの場合、鍵となる中間体の調製から始まり、続いて環化と官能基の修飾が行われます。これらの反応に使用される一般的な試薬には、有機金属化合物、酸化剤、触媒が含まれます。工業生産方法では、温度、圧力、反応時間などの反応条件を最適化して、収率と純度を高めることがあります。
化学反応の分析
4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
置換: 塩素や臭素などの試薬を用いたハロゲン化反応。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
この化合物は、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査しています。
医学: 創薬における潜在的な治療効果について検討されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらの相互作用は、酵素活性の阻害や細胞シグナル伝達経路の調節など、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンと類似の化合物には、以下のようなものがあります。
- 3H-フロ[2,3-b]イミダゾ[4,5-f]キノリン
- 3H-フロ[2,3-b]ピラゾロ[4,3-f]キノリン これらの化合物は構造的に類似していますが、特定の官能基と生物活性において異なります。4-メチル-3-(4-メチルフェニル)-9,10-ジヒドロシクロペンタ[c]フロ[2,3-f]クロメン-7(8H)-オンの独自性は、その特定の縮合環構造とその構造から生じる潜在的な用途にあります。
特性
分子式 |
C22H18O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
7-methyl-5-(4-methylphenyl)-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C22H18O3/c1-12-6-8-14(9-7-12)17-11-24-21-19(17)13(2)10-18-20(21)15-4-3-5-16(15)22(23)25-18/h6-11H,3-5H2,1-2H3 |
InChIキー |
INSAPBLMMYMTTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C5=C(CCC5)C(=O)O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11602809.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602811.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11602819.png)
![5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11602824.png)
![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602830.png)

![(5Z)-2-(4-methoxyphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602839.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B11602842.png)
![2-(4-Bromophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602843.png)
![Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11602847.png)
![5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11602855.png)
![(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide](/img/structure/B11602861.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11602878.png)

